
4-nitro-2-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2-sulfanylphenol is an organic compound characterized by the presence of both a thiol group (-SH) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-nitro-2-sulfanylphenol can be synthesized through the nucleophilic substitution reaction of 4-nitrochlorobenzene with a mercapto compound (RSH) in a liquid medium at temperatures ranging from 0 to 120°C . The reaction typically involves the use of a base to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of monochloromononitrophenols as starting materials. These are reacted with mercapto compounds under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-nitro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and metal catalysts (Pd, Pt).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: 2-Mercapto-4-aminophenol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-nitro-2-sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-nitro-2-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenol: An isomer with the nitro group in the ortho position relative to the hydroxyl group.
3-Nitrophenol: An isomer with the nitro group in the meta position relative to the hydroxyl group.
4-Nitrophenol: An isomer with the nitro group in the para position relative to the hydroxyl group.
Uniqueness: 4-nitro-2-sulfanylphenol is unique due to the presence of both a thiol and a nitro group on the same phenol ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with other nitrophenol isomers.
Eigenschaften
Molekularformel |
C6H5NO3S |
|---|---|
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
4-nitro-2-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H |
InChI-Schlüssel |
DWPJITHBBYXNHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


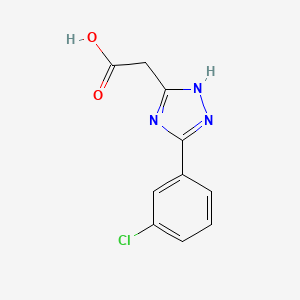
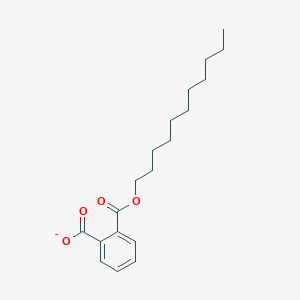
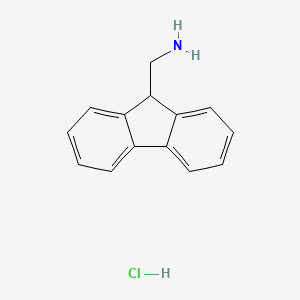
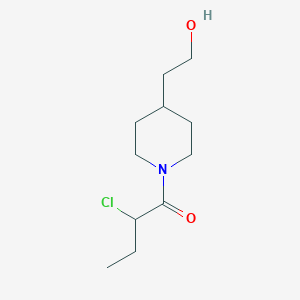


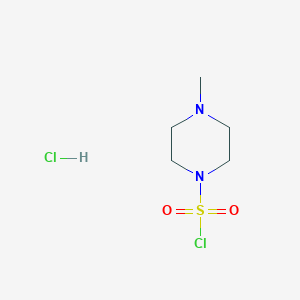
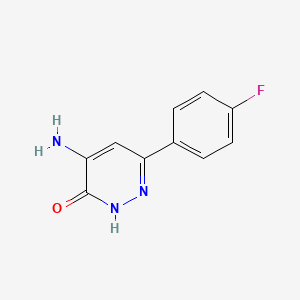
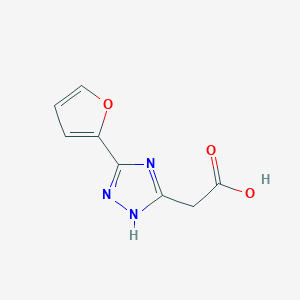
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)

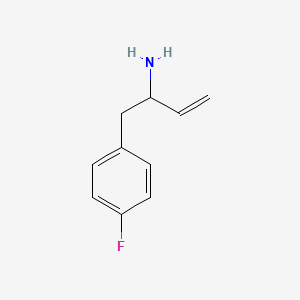
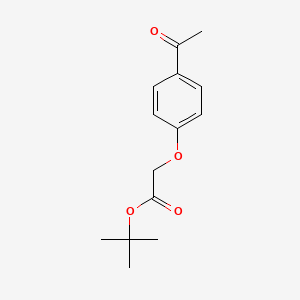
![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)
